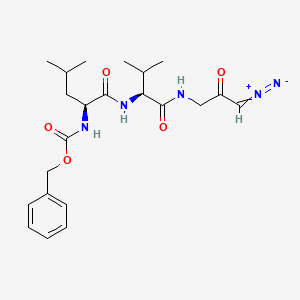

Z-Lvg-chn2

概要

説明

Z LVG CHN2は、トリペプチド誘導体であり、システインプロテアーゼの細胞透過性、不可逆的阻害剤です。 これは、ヒトシステインプロテアーゼ結合部位の一部を模倣しており、単純ヘルペスウイルス(HSV)および重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)の複製に対する阻害効果を示しています .

準備方法

合成経路および反応条件

Z LVG CHN2は、ヒトシステインプロテアーゼ阻害剤であるシスタチンCのプロテアーゼ結合部位を模倣することで合成されます。 合成には、ロイシン、バリン、グリシンなどのアミノ酸を含むトリペプチド誘導体の調製が含まれ、その後ニトリル基を付加して最終化合物を形成します .

工業生産方法

Z LVG CHN2の工業生産には、固相ペプチド合成(SPPS)および液相ペプチド合成(LPPS)を含む、大規模ペプチド合成技術が用いられます。 これらの方法により、高純度のZ LVG CHN2を効率的に生産できます .

化学反応の分析

反応の種類

Z LVG CHN2は、次のとおり、いくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、ニトリル基を修飾するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、酸化誘導体、化合物の還元体、および異なる官能基を持つ置換誘導体があります .

科学研究への応用

Z LVG CHN2は、次のような幅広い科学研究への応用があります。

化学: ペプチド合成とプロテアーゼ阻害の研究のためのモデル化合物として使用されます。

生物学: さまざまな生物系におけるプロテアーゼ活性と阻害の研究に使用されます。

医学: HSVやSARS-CoV-2などのウイルス感染に対する潜在的な治療効果について研究されています。

科学的研究の応用

Z LVG CHN2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and proteinase inhibition.

Biology: Employed in research on proteinase activity and inhibition in various biological systems.

Medicine: Investigated for its potential therapeutic effects against viral infections, including HSV and SARS-CoV-2.

Industry: Utilized in the development of antiviral drugs and proteinase inhibitors .

作用機序

Z LVG CHN2は、システインプロテアーゼを不可逆的に阻害することによって効果を発揮します。これは、酵素の活性部位に結合し、天然基質を模倣して、酵素が通常の反応を触媒するのを防ぎます。 この阻害は、ウイルス性システインプロテアーゼを標的とすることで、HSVやSARS-CoV-2などのウイルスの複製を阻害します .

類似の化合物との比較

類似の化合物

MDL-28170: 同様の抗ウイルス特性を持つ、もう1つのシステインプロテアーゼ阻害剤。

VBY-825: 抗ウイルス研究に使用されるシステインプロテアーゼ阻害剤。

ONO 5334: システインプロテアーゼに対する阻害効果で知られています

独自性

Z LVG CHN2は、HSVとSARS-CoV-2の複製を特異的に阻害することから、抗ウイルス研究において貴重な化合物となっています。 ヒトシステインプロテアーゼ結合部位を模倣する能力は、他の阻害剤とは異なります .

類似化合物との比較

Similar Compounds

MDL-28170: Another cysteine proteinase inhibitor with similar antiviral properties.

VBY-825: A cysteine proteinase inhibitor used in antiviral research.

ONO 5334: Known for its inhibitory effects on cysteine proteinases

Uniqueness

Z LVG CHN2 is unique due to its specific inhibition of HSV and SARS-CoV-2 replication, making it a valuable compound in antiviral research. Its ability to mimic the human cysteine proteinase-binding center sets it apart from other inhibitors .

特性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMMQWXJLDORCJ-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

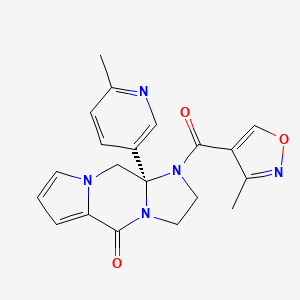

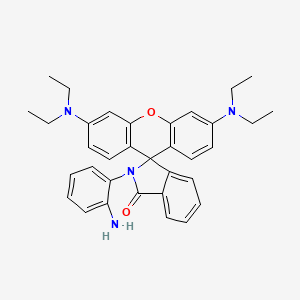

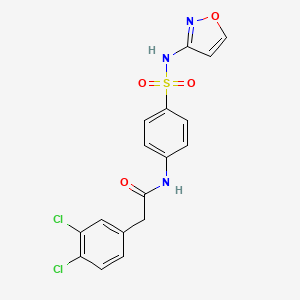

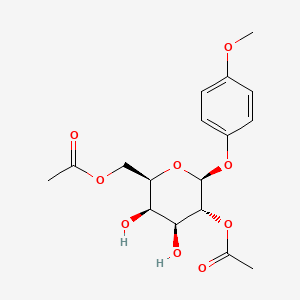

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS3a'S8aR8a'R)-22'-Cyclohexylidenebis[88a-dihydro-3aH-indeno[12-d]oxazole]](/img/structure/B8198968.png)

![5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8198977.png)

![Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8198982.png)

![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)

![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)

![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)

![p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)